3-cyclopropyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 3-cyclopropyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno-pyrimidinone derivative featuring a 1,2,4-oxadiazole substituent linked via a sulfanyl group and a cyclopropyl moiety. The compound is synthesized via multi-step protocols, as inferred from analogous synthetic routes for related thieno-pyrimidinones .
Properties
IUPAC Name |
3-cyclopropyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O2S2/c20-19(21,22)11-3-1-10(2-4-11)16-24-14(28-25-16)9-30-18-23-13-7-8-29-15(13)17(27)26(18)12-5-6-12/h1-4,7-8,12H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBLJNOECUPWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-cyclopropyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidin-4-one core, a cyclopropyl group, and a trifluoromethyl-substituted phenyl ring. Its molecular formula is with a molecular weight of approximately 428.4 g/mol. The presence of the oxadiazole moiety is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures exhibit:
- Antifungal Activity : Studies have shown that related thieno[3,2-d]pyrimidine derivatives demonstrate significant antifungal properties against strains like Fusarium oxysporum and Candida albicans, suggesting that the sulfur-containing moiety may enhance this activity by interfering with fungal metabolism .
- Anticancer Potential : Preliminary screening has indicated that this compound may inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines with promising results in reducing cell viability .
Biological Activity Data
A summary of biological activities is presented in the following table:
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Antifungal | Fusarium oxysporum | 30 | |
| Antifungal | Candida albicans | 25 | |
| Anticancer | HeLa Cells | 12.5 | |
| Anticancer | MCF-7 Cells | 15 |
Case Studies
- Antifungal Screening : A study conducted on various thieno[3,2-d]pyrimidine derivatives found that those with the oxadiazole substituent displayed enhanced antifungal activity compared to their unsubstituted counterparts. The mechanism was hypothesized to involve disruption of fungal cell wall synthesis .
- Cancer Cell Proliferation : In vitro studies demonstrated that the compound inhibited the proliferation of HeLa cells in a dose-dependent manner. The presence of the trifluoromethyl group was noted to potentially increase lipophilicity, aiding membrane penetration and enhancing bioactivity .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents attached to the thieno-pyrimidinone core and heterocyclic systems. A comparative analysis is outlined below:
Key Structural and Functional Differences
- Trifluoromethylphenyl vs.
- Sulfanyl Linker vs. Amino Linker (): The sulfanyl group in the target compound may confer redox stability, while the amino linker in Compound 17 could facilitate hydrogen bonding with biological targets .
- Thieno[3,2-d]pyrimidinone vs. Thieno[2,3-d]pyrimidinone (): Positional isomerism in the thieno-pyrimidinone core affects ring planarity and electronic distribution, altering binding interactions with enzymes or receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
